N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention for its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure maximum yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Medicine: Research indicates its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound may also exert its effects by modulating oxidative stress and reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]acetohydrazide
- N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]isonicotinohydrazide
- N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]thiobenzohydrazide
Uniqueness
N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide stands out due to its specific structural features and the presence of both indole and benzohydrazide moieties. This unique combination contributes to its diverse biological activities and makes it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12-15(14-9-5-6-10-16(14)19-12)11-18-20-17(21)13-7-3-2-4-8-13/h2-11,19H,1H3,(H,20,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJVPYORKVYLQ-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670177 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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